

Mechanism of Action and Preclinical Rationale

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Compound Focus: Migoprotafib

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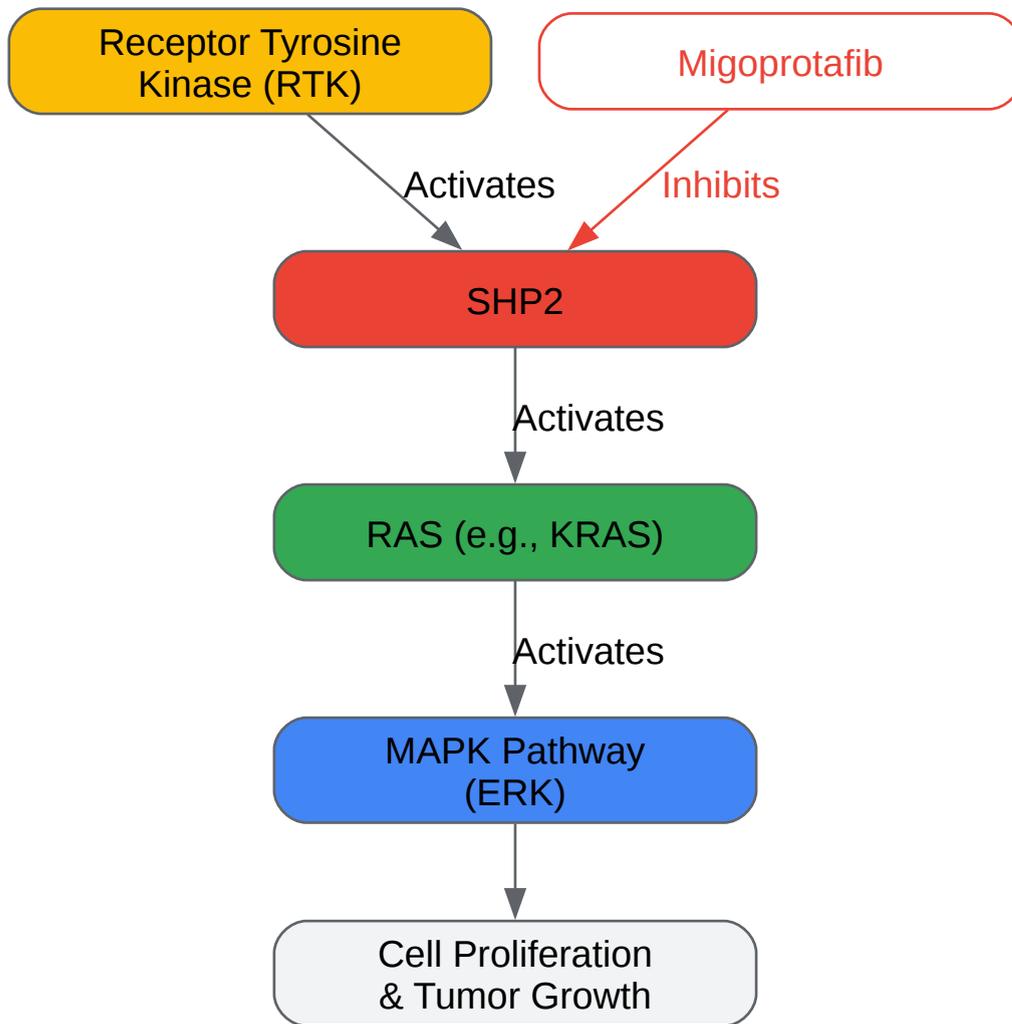
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Migoprotafib (also known as GDC-1971 or RLY-1971) is a potent, selective, and orally bioavailable small-molecule **allosteric inhibitor of SHP2** (Src homology-2 domain-containing phosphatase 2) [1] [2].

- **Target Role:** SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the **RAS-MAPK signaling pathway**, a key driver in many solid tumors [1].
- **Function:** It stabilizes SHP2 in a closed, auto-inhibited conformation, thereby blocking its phosphatase activity and downstream oncogenic signaling [1].
- **Therapeutic Strategy:** It is designed to treat RAS-MAPK-driven cancers, with a strong rationale for use in combination with other targeted agents, such as KRAS G12C inhibitors or EGFR inhibitors, to overcome drug resistance [1] [3].

The diagram below illustrates the position of SHP2 in the signaling pathway and how **Migoprotafib** inhibits it.



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Clinical Trial Data from Phase Ia Study

The following data is sourced from a phase Ia, open-label, dose-escalation and expansion study (NCT04252339) in patients with advanced solid tumors [1].

Parameter	Summary Results
Study Identifier	NCT04252339 [1]
Patient Population	56 heavily pretreated patients with advanced/metastatic solid tumors [1]

Parameter	Summary Results
Dosing	10–150 mg, administered once daily [1]
Maximum Tolerated Dose (MTD)	100 mg [1]
Recommended Phase II Dose (RP2D)	60 mg once daily [1]
Most Frequent Adverse Events (AEs)	Diarrhea, peripheral edema, dyspnea, anemia, constipation, fatigue, increased aspartate aminotransferase, decreased platelet count [1]
Preliminary Antitumor Activity	Stable disease observed in 10 patients (18%) [1]. No objective responses were reported as a single agent in this trial [1].
Pharmacokinetics (PK)	Rapid absorption (~0.5–2 hours), predictable and dose-dependent increases in exposure, and a half-life suitable for once-daily dosing [1].
Pharmacodynamics (PD)	Dose-dependent modulation of the MAPK pathway, evidenced by changes in phosphorylated ERK (pERK) levels in peripheral blood mononuclear cells [1].

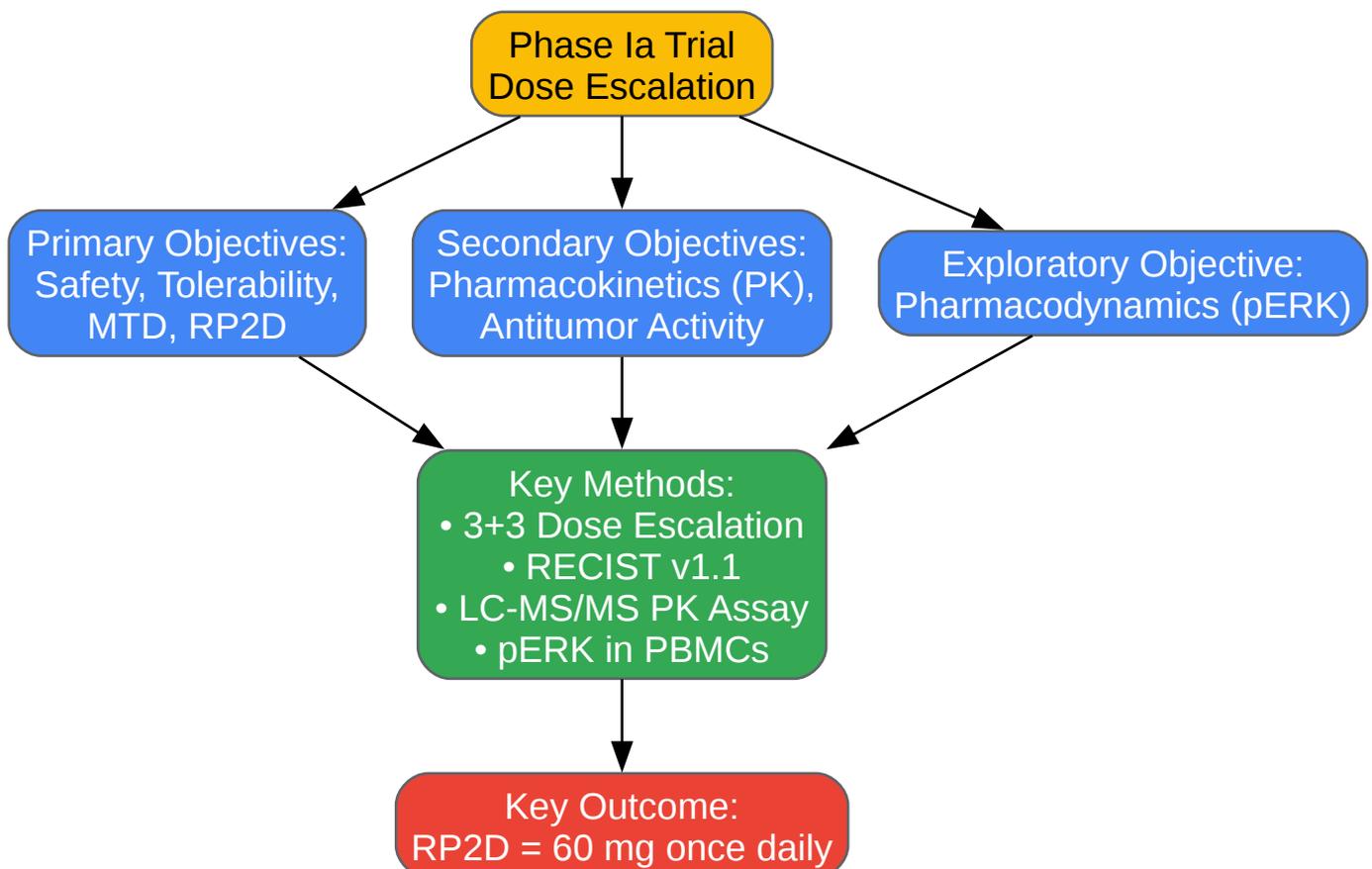
Key Experimental Protocols from the Study

For researchers, here are the key methodologies used in the clinical trial to evaluate **Migoprotafib**.

Experimental Objective	Protocol Summary
Study Design	Phase Ia, open-label, multi-center trial using a standard "3+3" dose-escalation design (later amended to a "3+3 or 4" design) with continuous oral dosing in 21-day cycles [1].
Safety Assessments	Evaluation of adverse events (AEs), serious AEs (SAEs), clinical laboratory tests, vital signs, and physical examinations. AEs were graded according to NCI Common Terminology Criteria for Adverse Events (CTCAE) v5.0 [1].

Experimental Objective	Protocol Summary
Pharmacokinetic (PK) Analysis	Blood samples for PK were collected on Cycle 1 Day 1, Day 2, Day 15, and Cycle 2 Day 1. Plasma concentrations were quantified using a validated LC-MS/MS assay, and parameters were derived via non-compartmental analysis [1].
Pharmacodynamic (PD) Analysis	Pathway modulation was assessed by measuring levels of phosphorylated ERK (pERK) in peripheral blood mononuclear cells. Whole blood was collected on Cycle 1 Day 1 and Cycle 1 Day 15 [1].
Antitumor Activity Assessment	Tumor response was evaluated per RECIST (Response Evaluation Criteria in Solid Tumors) version 1.1 [1].

The workflow of this clinical trial is summarized below.



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Interpretation and Future Directions

The data shows that **Migoprotafib** successfully achieved its primary Phase Ia objectives. It demonstrated a manageable safety profile and on-target engagement, justifying its progression to further clinical testing [1]. The future of **Migoprotafib** lies predominantly in **combination therapies**, as suggested by strong preclinical data showing synergy with other targeted agents to overcome resistance in various cancer types [1] [3].

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References

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